Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate
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Overview
Description
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate is a chemical compound with the molecular formula C15H12ClNaO3 and a molecular weight of 298.7 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate typically involves the reaction of 4-chloro-3-methylphenol with 4-(chloromethyl)benzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzylic carbon of the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a tool for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((4-chlorophenoxy)methyl)benzoate
- Sodium 4-((4-methylphenoxy)methyl)benzoate
- Sodium 4-((4-bromophenoxy)methyl)benzoate
Uniqueness
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate is unique due to the presence of both chloro and methyl substituents on the phenoxy ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
sodium;4-[(4-chloro-3-methylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3.Na/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNPYTACOQRAFF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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